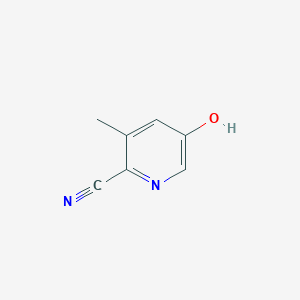

5-Hydroxy-3-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality 5-Hydroxy-3-methylpyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3-methylpyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQZBTDFJLSQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652412 | |

| Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228867-86-5 | |

| Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methylpyridine-2-carbonitrile

Executive Summary

5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) is a substituted pyridine derivative that represents a valuable heterocyclic building block for the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a hydroxyl, a methyl, and a nitrile on a pyridine scaffold—imparts a distinct set of physicochemical properties that are critical for its application in synthesis and drug design. The pyridine moiety itself is a privileged structure, frequently found in FDA-approved pharmaceuticals, highlighting the importance of understanding its derivatives.[1] This guide provides a comprehensive analysis of the structural features, core physicochemical data, and analytical characterization protocols for 5-Hydroxy-3-methylpyridine-2-carbonitrile, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind its properties, from electronic effects to tautomeric equilibria, and provide validated methodologies for its analysis and handling.

Molecular Structure and Quantum-Chemical Properties

The foundation of this compound's behavior lies in its molecular architecture. As a substituted pyridine, it is an aromatic heterocycle where the interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates its reactivity and physical characteristics.

The nitrogen atom in the pyridine ring acts as an electron sink, reducing the aromatic electron density compared to benzene and influencing the acidity and basicity of the substituents. The nitrile group further withdraws electron density via both inductive and resonance effects, impacting the pKa of the pyridine nitrogen and the phenolic hydroxyl group.

Caption: Chemical structure of 5-Hydroxy-3-methylpyridine-2-carbonitrile.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | - |

| Synonyms | 5-Hydroxy-3-methyl-2-cyanopyridine, 5-hydroxy-3-methylpicolinonitrile | [2][3] |

| CAS Number | 228867-86-5 | [3][4][5] |

| Molecular Formula | C₇H₆N₂O | [2][4][5] |

| Molecular Weight | 134.14 g/mol | [2][3][5] |

| Appearance | Solid (Predicted) | [2] |

Core Physicochemical Data and Interpretation

The utility of a chemical intermediate is defined by its physical properties. These parameters govern reaction conditions, purification strategies, and, in a pharmaceutical context, aspects of formulation and bioavailability. The data presented below are based on predictive models, as extensive experimental validation is not publicly available.

Table 2: Summary of Physicochemical Properties

| Parameter | Predicted Value | Significance and Experimental Context |

| Boiling Point | 419.7 ± 45.0 °C | [3] |

| Density | 1.26 ± 0.1 g/cm³ | [3] |

| pKa (Pyridine N) | 3.36 ± 0.23 | [3] |

| pKa (Hydroxyl) | ~8-10 (Estimated) | The phenolic hydroxyl group is acidic. Its acidity is enhanced by the nitrile group but slightly reduced by the methyl group. |

| Solubility | Low in water; Soluble in some organic solvents | [2] |

The Critical Role of Tautomerism

A crucial aspect of hydroxypyridines is their capacity to exist in tautomeric forms. 5-Hydroxy-3-methylpyridine-2-carbonitrile can exist in equilibrium with its corresponding pyridone tautomer. This equilibrium is highly dependent on the solvent, pH, and temperature. The pyridone form can influence hydrogen bonding patterns, crystal packing, and reactivity. Understanding this equilibrium is essential, as the two forms possess different spectroscopic signatures and chemical behaviors.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Analytical Characterization: Protocols and Interpretation

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following section outlines standard, self-validating protocols for the comprehensive analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile.

Purity and Identity Confirmation Workflow

The logical flow for characterization ensures that each step builds upon the last, from initial purity assessment to definitive structural elucidation.

Caption: A validated workflow for analytical characterization.

Experimental Protocol: Purity Determination by RP-HPLC

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying the purity of small organic molecules due to its high resolution and sensitivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of 5-Hydroxy-3-methylpyridine-2-carbonitrile at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-15 min: Linear gradient from 5% to 95% B

-

Time 15-17 min: Hold at 95% B

-

Time 17-18 min: Return to 5% B

-

Time 18-20 min: Re-equilibration at 5% B

-

-

Detection: Monitor at 254 nm.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should reveal two distinct aromatic protons on the pyridine ring, a sharp singlet for the methyl group protons, and a potentially broad, exchangeable singlet for the hydroxyl proton.

-

¹³C NMR: Expect seven distinct carbon signals, including the characteristic signal for the nitrile carbon (typically ~115-120 ppm), aromatic carbons, and the methyl carbon.

-

FTIR Spectroscopy: Key vibrational bands should be observed for the O-H stretch (broad, ~3300 cm⁻¹), the C≡N stretch (sharp, ~2220-2240 cm⁻¹), and C=C/C=N aromatic stretches (~1500-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable at m/z 135.05, corresponding to the protonated form of the molecule.

Synthesis, Reactivity, and Handling

Retrosynthetic Considerations

While specific synthesis procedures for this exact molecule are proprietary or not widely published, a plausible synthetic route can be devised from common starting materials. A logical approach would involve the construction of the substituted pyridine ring or the late-stage functionalization of a pre-existing pyridine core.

Caption: High-level retrosynthetic pathways to the target molecule.

Chemical Reactivity

The compound is a versatile intermediate due to its multiple reactive sites:

-

Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate a library of derivatives.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of other functional groups.

-

Pyridine Ring: While generally electron-deficient, it can participate in certain substitution or coupling reactions depending on the reaction conditions.

Storage and Handling

Trustworthiness in experimental work begins with proper material handling.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[2] A tightly sealed container is crucial to prevent moisture absorption and potential degradation.[2]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If handling the powder, avoid dust formation and ensure adequate ventilation or use a fume hood.

Conclusion

5-Hydroxy-3-methylpyridine-2-carbonitrile is a compound of significant interest, characterized by a rich interplay of functional groups that define its physicochemical profile. Its predicted properties—moderate basicity, phenolic acidity, and limited aqueous solubility—are consistent with its structure. The potential for tautomerism is a key chemical feature that must be considered in both its analysis and application. By employing the validated analytical workflows and handling procedures outlined in this guide, researchers can confidently utilize this versatile building block to advance their synthetic and drug discovery programs.

References

-

5-Hydroxy-3-Methylpyridine-2-Carbonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. 2

-

228867-86-5(5-Hydroxy-3-methylpyridine-2-carbonitrile) Product Description. ChemicalBook. 4

-

5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) SDS. Guidechem. 5

-

5-Hydroxy-3-methylpyridine-2-carbonitrile. Chongqing Chemdad Co., Ltd. 3

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Hydroxy-3-Methylpyridine-2-Carbonitrile: Properties, Uses, Safety, Supplier & Manufacturer in China [nj-finechem.com]

- 3. 5-Hydroxy-3-methylpyridine-2-carbonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 228867-86-5 CAS MSDS (5-Hydroxy-3-methylpyridine-2-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-3-methylpyridine-2-carbonitrile

This guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyridine ring is a privileged structure in numerous pharmaceuticals, and the specific substitution pattern of this compound offers unique opportunities for molecular design and optimization.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in the design of therapeutic agents due to its ability to form hydrogen bonds, its aromatic nature, and its capacity for diverse substitutions that modulate physicochemical and pharmacokinetic properties.[1][2][3] The introduction of hydroxyl, methyl, and cyano groups onto the pyridine ring, as in the case of 5-Hydroxy-3-methylpyridine-2-carbonitrile, allows for fine-tuning of a molecule's biological activity. Hydroxypyridinone derivatives, for instance, are a well-known class of chelators with various therapeutic applications.[4] The cyano group is a versatile functional group that can be a precursor to other functionalities and can participate in key interactions with biological targets.[5]

Proposed Synthetic Pathway: A Multi-Step Approach

A robust and efficient synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile can be achieved through a multi-step pathway starting from readily available reagents. The proposed route involves the initial construction of a substituted 2-amino-3-cyanopyridine, followed by a diazotization-hydrolysis sequence to introduce the desired hydroxyl group. This strategy offers a high degree of control over the substitution pattern of the pyridine ring.

Caption: Proposed synthetic pathway for 5-Hydroxy-3-methylpyridine-2-carbonitrile.

Step 1: Synthesis of 2-Amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This initial step involves a one-pot, multi-component reaction to construct the core pyridine ring. This approach is highly efficient and aligns with the principles of green chemistry by minimizing sequential steps.[6]

Protocol:

-

To a solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a basic catalyst such as piperidine.

-

Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

-

Add acetone (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile intermediate.

Step 2: Chlorination of the Pyridone Intermediate

The pyridone intermediate is then converted to the corresponding 2-chloro derivative, which is a more versatile intermediate for subsequent functionalization.

Protocol:

-

In a round-bottom flask, suspend the 2-amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).

-

Slowly heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-6-chloro-5-methylpyridine-3-carbonitrile.

Step 3: Diazotization and Hydrolysis to 5-Hydroxy-3-methylpyridine-2-carbonitrile

The final step involves the conversion of the 2-amino group to a hydroxyl group via a Sandmeyer-type reaction.[7][8][9][10][11] The diazotization of 2-aminopyridines is a well-established method for introducing a variety of substituents.[12][13][14]

Protocol:

-

Dissolve the 2-amino-6-chloro-5-methylpyridine-3-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, or until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

-

Cool the mixture to room temperature and neutralize with a suitable base, such as sodium hydroxide solution, to a pH of approximately 7.

-

The product may precipitate upon neutralization. Collect the solid by filtration, or if it remains in solution, extract with an appropriate organic solvent.

-

Wash the collected solid or the organic extract with water, dry, and purify by recrystallization or column chromatography to yield pure 5-Hydroxy-3-methylpyridine-2-carbonitrile.

Comprehensive Characterization of the Final Product

Thorough characterization is crucial to confirm the identity and purity of the synthesized 5-Hydroxy-3-methylpyridine-2-carbonitrile. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃), two aromatic protons appearing as singlets or doublets, and a broad singlet for the hydroxyl proton (OH). |

| ¹³C NMR | Signals corresponding to the methyl carbon, the nitrile carbon (C≡N), and the five distinct carbons of the pyridine ring. |

| FT-IR | A broad absorption band for the O-H stretch, a sharp peak for the C≡N stretch, and characteristic peaks for the aromatic C-H and C=C/C=N bonds. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₇H₆N₂O. |

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.0-8.2 (s, 1H, Ar-H), ~7.0-7.2 (s, 1H, Ar-H), ~10.0-11.0 (br s, 1H, OH), ~2.2-2.4 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~160 (C-OH), ~150 (C-CN), ~145 (Ar-CH), ~120 (Ar-CH), ~118 (C≡N), ~115 (Ar-C), ~15 (CH₃).

-

FT-IR (KBr, cm⁻¹): ν ~3400-3200 (br, O-H), ~2230-2210 (s, C≡N), ~1600-1450 (m, C=C, C=N).

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₆N₂O [M+H]⁺, with the observed mass within ±5 ppm of the theoretical value.

Conclusion and Future Directions

This guide outlines a detailed and logical pathway for the synthesis and characterization of 5-Hydroxy-3-methylpyridine-2-carbonitrile. The proposed synthetic route is based on established and reliable organic transformations, offering a practical approach for researchers in the field. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound.

The unique substitution pattern of 5-Hydroxy-3-methylpyridine-2-carbonitrile makes it an attractive scaffold for the development of novel therapeutic agents. Further research could focus on the derivatization of the hydroxyl and cyano groups to generate a library of compounds for biological screening against various disease targets. The insights provided in this guide are intended to facilitate such endeavors and contribute to the advancement of medicinal chemistry and drug discovery.

References

- Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Kalatzis, E., & Mastrokalos, C. (n.d.). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. RSC Publishing.

- ResearchG

- Semantic Scholar. (n.d.).

- Google Patents. (n.d.).

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

- PrepChem.com. (n.d.). Synthesis of 5-Acetyl-2-amino-3-cyano-6-methyl-pyridine.

- PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Taylor & Francis Online. (n.d.). Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (n.d.).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- 4-Hydroxypyridine: A Versatile Pharmaceutical Intermedi

- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (n.d.).

- PubMed Central. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors.

- PubMed. (n.d.).

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert

- ResearchGate. (2025). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C).

- ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.

- Journal of the Chemical Society B. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.

- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- Google Patents. (n.d.).

- HMDB. (n.d.). 13 C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- YouTube. (2015, May 10).

- Nucleophilic Substitution with OH - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).

- Googleapis.com. (n.d.).

- ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.

- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- PubChem. (n.d.). 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Diazotisation [organic-chemistry.org]

A Technical Guide to the Structural Analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile

This guide provides a comprehensive technical overview for the structural analysis and elucidation of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug development and materials science. The methodologies outlined herein are designed to provide a rigorous and self-validating workflow, ensuring the unambiguous confirmation of the molecular structure. While experimental data for this specific molecule is not widely published, this guide leverages established analytical principles and data from analogous structures to present a robust framework for its characterization.

Introduction: The Significance of Pyridine Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The unique arrangement of a hydroxyl group, a methyl group, and a nitrile group on the pyridine ring in 5-Hydroxy-3-methylpyridine-2-carbonitrile suggests potential applications as a key intermediate in the synthesis of novel pharmaceuticals and functional materials. Accurate structural elucidation is the foundational step in unlocking this potential, ensuring the integrity of subsequent research and development.

Foundational Physicochemical Properties

A preliminary assessment of the molecule's properties provides a baseline for its handling and analysis.

| Property | Value | Source |

| CAS Number | 228867-86-5 | [1][2][3][4] |

| Molecular Formula | C7H6N2O | [1][4] |

| Molecular Weight | 134.14 g/mol | [1][4] |

| Predicted Boiling Point | 419.7±45.0 °C | [4] |

| Predicted Density | 1.26±0.1 g/cm3 | [4] |

| Predicted pKa | 3.36±0.23 | [4] |

These predicted values, while useful, must be experimentally verified. The predicted pKa, for instance, suggests the compound is weakly acidic, a characteristic that will influence the choice of solvents and chromatographic conditions.

The Strategic Workflow for Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation. The following workflow is designed to provide orthogonal data points, creating a self-validating system.

Figure 1: A strategic workflow for the comprehensive structural elucidation of a novel chemical entity.

Detailed Experimental Protocols and Data Interpretation

Synthesis and Purification

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid will help to ensure the phenolic proton is consistently protonated.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) should be employed to monitor for impurities.

-

Fraction Collection: Collect the peak corresponding to the target compound and confirm its purity by re-injection.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the purified solid.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Both positive and negative ion modes should be tested. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is likely due to the acidic hydroxyl group.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (134.14 Da).

-

Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

Expected Results:

-

[M+H]⁺: m/z of approximately 135.0507

-

[M-H]⁻: m/z of approximately 133.0351

The high-resolution data will be crucial in confirming the molecular formula C7H6N2O.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands provides direct evidence for the hydroxyl, nitrile, and aromatic pyridine ring.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks.

Expected Characteristic Peaks:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the nitrile group.

-

C=C and C=N stretches: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H stretches: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

For comparison, the IR spectrum of the related compound 3-methylpyridine-2-carbonitrile shows characteristic peaks that can be used as a reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.

Protocol: NMR Analysis in a Suitable Deuterated Solvent (e.g., DMSO-d₆)

-

¹H NMR: Provides information on the number of different types of protons and their connectivity.

-

Expected Signals:

-

A singlet for the methyl group protons.

-

Two distinct signals for the aromatic protons on the pyridine ring.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

-

-

¹³C NMR and DEPT: Identifies the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

-

Expected Signals:

-

A signal for the methyl carbon.

-

Signals for the carbon atoms of the pyridine ring, including the carbon bearing the nitrile group.

-

A signal for the nitrile carbon.

-

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, helping to identify adjacent protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure, for example, by showing correlations from the methyl protons to the adjacent ring carbons.

-

Figure 2: A conceptual representation of expected key HMBC correlations for structural confirmation.

Single-Crystal X-ray Diffraction

Causality: When a suitable single crystal can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the final atomic coordinates and molecular geometry.

This technique, if successful, will provide incontrovertible proof of the connectivity and stereochemistry of 5-Hydroxy-3-methylpyridine-2-carbonitrile.

Conclusion

The structural elucidation of 5-Hydroxy-3-methylpyridine-2-carbonitrile requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, a confident structural assignment can be made. For ultimate confirmation, single-crystal X-ray diffraction remains the gold standard. This guide provides the strategic framework and experimental considerations necessary for researchers to rigorously characterize this and other novel pyridine derivatives, thereby enabling their confident application in further scientific endeavors.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a generic RSC supporting information page, specific source document not fully identifiable.

-

PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet. Retrieved from a generic ChemicalBook SDS page, specific URL not fully identifiable.

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-Hydroxy-3-methylpyridine-2-carbonitrile. Retrieved from [Link]

- Methylamine Supplier. (n.d.). 5-Hydroxy-3-Methylpyridine-2-Carbonitrile. Retrieved from a generic supplier page, specific URL not fully identifiable.

-

PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

-

Human Metabolome Database. (2014, October 8). Showing metabocard for 3-Methylpyridine (HMDB0061887). Retrieved from [Link]

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from a generic ResearchGate page, specific article not fully identifiable.

-

VIVAN ACL. (n.d.). 2-Hydroxy-3-Cyano-5-Iodopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]

- Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.

- NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from the NIST WebBook, a generic page for the compound.

- UCI Department of Chemistry. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.

-

Chemspace. (n.d.). 5-hydroxy-3-methylpyridine-2-carbonitrile. Retrieved from [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

Atmospheric Measurement Techniques. (2024, December 5). Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using I− chemical ionization mass spectrometry (CIMS). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet [chemicalbook.com]

- 3. 5-Hydroxy-3-methylpyridine-2-carbonitrile | 228867-86-5 [chemicalbook.com]

- 4. 5-Hydroxy-3-methylpyridine-2-carbonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 7. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-3-methylpyridine-2-carbonitrile, with a specific focus on its solubility and chemical stability. As a key intermediate and potential pharmacophore in drug discovery, a thorough understanding of these parameters is critical for formulation development, analytical method development, and regulatory compliance. This document outlines detailed experimental protocols for determining solubility in various solvents and for conducting forced degradation studies to elucidate potential degradation pathways. The insights provided herein are grounded in established principles of pyridine chemistry and are intended to empower researchers to design robust experimental plans and interpret data with confidence.

Introduction: The Significance of 5-Hydroxy-3-methylpyridine-2-carbonitrile in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The subject of this guide, 5-Hydroxy-3-methylpyridine-2-carbonitrile, incorporates several key functional groups that contribute to its chemical personality: a hydroxypyridine ring, a nitrile group, and a methyl substituent. Each of these moieties influences the molecule's solubility, stability, and potential metabolic fate.

A comprehensive understanding of the solubility and stability of this compound is paramount for several reasons:

-

Formulation Development: Solubility data is the bedrock of designing effective and bioavailable drug formulations.

-

Analytical Method Development: Knowledge of the compound's stability under various stress conditions is essential for developing stability-indicating analytical methods.

-

Process Chemistry: Understanding degradation pathways can inform the optimization of synthetic routes and purification processes to minimize impurity formation.

-

Regulatory Submissions: Forced degradation studies are a key component of regulatory submissions to demonstrate the intrinsic stability of a drug substance.[1][2]

This guide will provide a framework for systematically investigating these critical attributes.

Physicochemical Properties: A Snapshot

While experimental data for 5-Hydroxy-3-methylpyridine-2-carbonitrile is not extensively available in the public domain, we can infer some of its properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₇H₆N₂O | - |

| Molar Mass | 134.14 g/mol | - |

| Appearance | Predicted to be a solid | [3] |

| Water Solubility | Predicted to be low | [3] |

| Organic Solvent Solubility | Predicted to be soluble in some organic solvents | [3] |

| pKa | Predicted to be around 3.36 | Based on similar structures |

| Melting Point | Not available | - |

Solubility Assessment: A Practical Approach

The solubility of a compound is a key determinant of its absorption and distribution in biological systems, as well as its handling and formulation characteristics. Pyridine itself is miscible with water and a broad range of organic solvents due to its polar aprotic nature.[4][5][6][7] However, the substituents on the pyridine ring in 5-Hydroxy-3-methylpyridine-2-carbonitrile will modulate its solubility profile. The hydroxyl group can participate in hydrogen bonding, potentially increasing solubility in protic solvents, while the nitrile and methyl groups are more nonpolar in character.

Recommended Solvents for Screening

A systematic solubility screening should be conducted in a range of solvents with varying polarities. This will provide a comprehensive understanding of the compound's solvation properties.

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Potential for hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Solvents commonly used in HPLC and for preparing stock solutions. |

| Nonpolar | Dichloromethane, Toluene, Hexane | To assess solubility in less polar environments. |

| Aqueous Buffers | pH 2.0, pH 4.5, pH 7.4, pH 9.0 | To evaluate the impact of pH on the solubility of this ionizable compound. |

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

A two-tiered approach is recommended to efficiently assess solubility.

Workflow for Solubility Determination

Caption: A two-stage workflow for solubility assessment.

Step-by-Step Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess amount of 5-Hydroxy-3-methylpyridine-2-carbonitrile to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2] The results of these studies can reveal likely degradation products and pathways.[1]

Potential Degradation Pathways

Based on the functional groups present in 5-Hydroxy-3-methylpyridine-2-carbonitrile, several degradation pathways can be anticipated:

-

Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds first to a carboxamide intermediate and then to a carboxylic acid.[8][9][10][11][12]

-

Oxidation of the Hydroxypyridine Ring: The electron-rich hydroxypyridine ring may be susceptible to oxidation, potentially leading to ring-opened products or further hydroxylated species.[13][14]

-

Photodegradation: While the pyridine ring itself possesses some photostability, the presence of substituents can alter its photochemical behavior.[15][16]

-

Thermal Degradation: At elevated temperatures, decomposition can occur, though typically this requires significant energy.[17][18][19][20][21]

Anticipated Degradation Pathways

Caption: Potential degradation routes for the target compound.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on ICH guidelines and common industry practices. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

| Condition | Recommended Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed hydrolysis of the nitrile group. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To evaluate base-catalyzed hydrolysis, which is often faster for nitriles. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidation. |

| Thermal Degradation | Solid state at 80°C for 7 days | To assess the impact of heat on the solid form. |

| Photostability | Solution and solid state exposed to ICH Q1B compliant light source | To determine light sensitivity. |

Step-by-Step Protocol for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis):

-

Sample Preparation: Prepare a solution of 5-Hydroxy-3-methylpyridine-2-carbonitrile in the stress medium (e.g., 0.1 M HCl) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Incubate the solution under the specified conditions (e.g., 60°C).

-

Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization/Quenching: Immediately neutralize the reaction (if necessary) to stop further degradation. For acid hydrolysis, this would involve adding an equivalent amount of base.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for the analysis of pyridine derivatives.[22][23][24][25][26][27][28][29][30]

Recommended HPLC Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like pyridines. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |

| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes. | To ensure separation of the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined by UV scan (likely in the 270-280 nm range) | To maximize sensitivity for the analyte. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile. While specific experimental data for this compound is limited, the principles and protocols outlined herein, derived from the well-established chemistry of pyridine and its derivatives, offer a robust starting point for any research or development program.

A thorough characterization of these fundamental properties will not only de-risk downstream development activities but also accelerate the journey of this promising molecule from the laboratory to potential clinical applications. It is recommended that the proposed studies are conducted rigorously, with careful attention to experimental detail and data interpretation. The insights gained will be invaluable for formulation scientists, analytical chemists, and process engineers alike.

References

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.

- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.

- Theoretical study on the thermal decomposition of pyridine.

- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOPscience.

- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.

- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.

- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.

- Pyridine - Solubility of Things. Solubility of Things.

- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.

- 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth.

- Synthesis method of cyanopyridine and derivatives thereof.

- 3-Hydroxypyridine 109-00-2 wiki. Guidechem.

- Oxidative Dearomatiz

- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.

- 2-Hydroxypyridine-Tautomerism. ChemTube3D.

- 5-Hydroxy-3-Methylpyridine-2-Carbonitrile. Methylamine Supplier.

- The Thermal Decomposition of Pyridine. CORESTA.

- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. NIH.

- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.

- (PDF) Degradation of Pyridines in the Environment.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst.

- Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.

- Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions (RSC Publishing).

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.

- Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.

- 4-Hydroxypyridine-Tautomerism. ChemTube3D.

- Pyridine. chemeurope.com.

- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.

- UV Photolysis for Accelerating Pyridine Biodegrad

- A Comparative Guide to Quantitative Methods for Pyyridine Analysis: Accuracy and Precision. Benchchem.

- Forced Degrad

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- Pyridine. Wikipedia.

- Pyridine 1613. NIOSH - CDC.

- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.

- Representation of substituted pyridines.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. 5-Hydroxy-3-Methylpyridine-2-Carbonitrile: Properties, Uses, Safety, Supplier & Manufacturer in China [nj-finechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 9. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. coresta.org [coresta.org]

- 22. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 23. ptfarm.pl [ptfarm.pl]

- 24. benchchem.com [benchchem.com]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. benchchem.com [benchchem.com]

- 27. pnrjournal.com [pnrjournal.com]

- 28. researchgate.net [researchgate.net]

- 29. helixchrom.com [helixchrom.com]

- 30. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic Data Analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS: 228867-86-5), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed predictive analysis. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Features

5-Hydroxy-3-methylpyridine-2-carbonitrile possesses a unique combination of functional groups on a pyridine core, each contributing distinct signatures to its spectroscopic profile. Understanding these contributions is key to confirming the molecule's identity and purity.

Molecular Formula: C₇H₆N₂O[1] Molecular Weight: 134.14 g/mol [1] Predicted Physical Appearance: Light yellow to yellow solid[1]

The key structural features influencing the spectra are:

-

A pyridine ring, an aromatic heterocycle.

-

A hydroxyl (-OH) group at position 5.

-

A methyl (-CH₃) group at position 3.

-

A nitrile (-C≡N) group at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will influence the chemical shift of the exchangeable hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydroxy-3-methylpyridine-2-carbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine-H (H4) | ~7.0-7.5 | Doublet (d) | 1H | Coupled to H6. |

| Pyridine-H (H6) | ~8.0-8.5 | Doublet (d) | 1H | Coupled to H4. |

| Methyl-H (-CH₃) | ~2.3-2.6 | Singlet (s) | 3H | No adjacent protons to couple with. Based on similar compounds like 3-amino-5-methylpyridine-2-carbonitrile where the methyl protons appear at 2.34 ppm.[2] |

| Hydroxyl-H (-OH) | Variable (e.g., 5.0-10.0) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all seven carbon atoms in the molecule, with their chemical shifts being influenced by their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Hydroxy-3-methylpyridine-2-carbonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2-CN | ~115-120 | The nitrile carbon is relatively deshielded. |

| C3-CH₃ | ~130-140 | Attached to the methyl group. |

| C4 | ~120-130 | Aromatic CH. |

| C5-OH | ~150-160 | Attached to the electron-donating hydroxyl group, leading to downfield shift. |

| C6 | ~140-150 | Aromatic CH, deshielded by the ring nitrogen. |

| -CH₃ | ~15-20 | Typical chemical shift for a methyl group on an aromatic ring. |

| -C≡N | ~115-125 | Nitrile carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Hydroxy-3-methylpyridine-2-carbonitrile is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for 5-Hydroxy-3-methylpyridine-2-carbonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxyl) | 3200-3600 | Broad | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000-3100 | Medium | |

| C-H stretch (methyl) | 2850-3000 | Medium | |

| C≡N stretch (nitrile) | 2220-2260 | Strong, sharp | This is a very characteristic peak for nitriles. For 3-amino-5-methylpyridine-2-carbonitrile, this peak is observed at 2216 cm⁻¹.[2] |

| C=C/C=N stretch (aromatic ring) | 1400-1600 | Medium to Strong | Multiple bands are expected in this region, characteristic of the pyridine ring. |

| C-O stretch (hydroxyl) | 1200-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, electron ionization (EI) or electrospray ionization (ESI) could be used.

-

Molecular Ion (M⁺): The most important peak would be the molecular ion peak. With a molecular weight of 134.14 g/mol , a peak at m/z = 134 would be expected in EI-MS, and a peak at m/z = 135 ([M+H]⁺) would be expected in ESI-MS (positive ion mode).

-

Fragmentation Pattern: Common fragmentation pathways could involve the loss of small molecules such as CO, HCN, or radicals like •CH₃. The stability of the pyridine ring would likely result in it being a prominent fragment.

Experimental Protocols

To obtain the actual spectroscopic data for 5-Hydroxy-3-methylpyridine-2-carbonitrile, the following standard protocols should be followed.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The predictive spectroscopic data and standardized protocols outlined in this guide provide a solid foundation for researchers working with 5-Hydroxy-3-methylpyridine-2-carbonitrile. By understanding the expected NMR, IR, and MS signatures, scientists can confidently verify the synthesis of this compound and proceed with their research and development activities. The provided workflows ensure that high-quality, reproducible data is obtained, upholding the principles of scientific integrity.

References

Sources

An In-Depth Technical Guide to the Reactivity of Substituted Pyridine Carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility of Pyridine Carbonitriles

Pyridine carbonitriles, also known as cyanopyridines, are a class of aromatic heterocyclic compounds characterized by a pyridine ring bearing one or more cyano (-C≡N) substituents. The interplay between the electron-withdrawing nature of both the pyridine ring's nitrogen atom and the cyano group creates a unique electronic landscape that dictates the molecule's reactivity. This guide will delve into the key transformations of these molecules, providing a robust framework for their strategic utilization in synthesis.

The position of the cyano group on the pyridine ring significantly influences its chemical behavior. For instance, the electron density at different carbon atoms of the pyridine ring is altered, which in turn affects the regioselectivity of electrophilic and nucleophilic substitution reactions.[1][2] The cyano group itself is a versatile functional handle, amenable to a wide range of transformations.

Synthetic Routes to Substituted Pyridine Carbonitriles

A variety of synthetic methodologies have been developed for the construction of the substituted pyridine carbonitrile scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Pyridine Synthesis and Related Condensations

The Hantzsch synthesis is a classic and widely used method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines.[3] While not directly yielding carbonitriles in its traditional form, modifications and related condensation reactions are employed for their synthesis. These reactions typically involve the condensation of a β-keto ester, an aldehyde, and a source of ammonia.[3]

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful intramolecular cyclization of dinitriles, catalyzed by a base, to form a cyclic β-enaminonitrile.[4][5] This method is particularly useful for constructing fused pyridine ring systems.[6][7] The reaction proceeds through the formation of a carbanion alpha to one nitrile group, which then attacks the carbon of the second nitrile group.[4]

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted pyridine carbonitriles. For example, the reaction of an aldehyde, a malononitrile dimer, and an amine can afford highly substituted pyridine-3-carbonitriles.

Functionalization of Pre-existing Pyridine Rings

Substituted pyridine carbonitriles can also be prepared by introducing the cyano group onto a pre-existing substituted pyridine ring. This can be achieved through various methods, such as the Sandmeyer reaction of an aminopyridine or nucleophilic substitution of a halopyridine with a cyanide salt.

Key Reactivity Patterns of Substituted Pyridine Carbonitriles

The reactivity of substituted pyridine carbonitriles is a rich and diverse field, offering numerous avenues for molecular elaboration. The presence of both the pyridine nitrogen and the cyano group profoundly influences the outcomes of various chemical transformations.

Nucleophilic Aromatic Substitution

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r_), especially when activated by electron-withdrawing groups like the cyano group.[8] Nucleophilic attack preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen atom), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom.[9]

Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions is critical. Strong nucleophiles are generally required. The presence of a good leaving group, such as a halogen, at the 2- or 4-position greatly facilitates the reaction. For instance, the reaction of 2-chloro-3-cyanopyridine with an amine will readily proceed to yield the corresponding 2-amino-3-cyanopyridine.[10]

Protocol: Nucleophilic Substitution of a Chloropyridine Carbonitrile

-

Dissolve the substituted 2-chloropyridine-3-carbonitrile in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add the desired nucleophile (e.g., a primary or secondary amine, an alkoxide) in a slight excess.

-

If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be added to scavenge the HCl generated.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallize or purify by column chromatography if necessary.

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEA_r_) on the pyridine ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom.[1][11] The reaction, when it occurs, is directed to the C3 and C5 positions (meta to the nitrogen).[2] The presence of the electron-withdrawing cyano group further deactivates the ring towards electrophilic attack.

Causality Behind Experimental Choices: Harsh reaction conditions are often necessary to effect electrophilic substitution on pyridine carbonitriles.[2] For example, nitration may require fuming sulfuric acid and nitric acid at elevated temperatures. To overcome the deactivation, it is sometimes advantageous to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom directs incoming electrophiles to the C4 position.[12][13] The N-oxide can then be deoxygenated to restore the pyridine ring.[12]

Cycloaddition Reactions

Pyridine carbonitriles can participate in cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions.[14] Inverse-electron-demand Diels-Alder reactions, where the electron-poor pyridine derivative reacts with an electron-rich dienophile, are particularly common.[15] These reactions provide a powerful tool for the construction of fused heterocyclic systems.[16]

Experimental Workflow for Inverse-Electron-Demand Diels-Alder Reaction

Sources

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. quora.com [quora.com]

- 3. baranlab.org [baranlab.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 15. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Pyridine Scaffolds: A Technical Guide to Exploring Novel Biological Activities

Introduction: The Enduring Legacy and Future Promise of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisostere for a phenyl ring have cemented its status as a "privileged scaffold". This designation reflects its recurring presence in a multitude of clinically successful drugs and biologically active natural products.[1][2] The inherent versatility of the pyridine nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has fueled the relentless exploration of novel pyridine derivatives by researchers and drug development professionals, leading to the discovery of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5][6][]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the key biological activities of novel pyridine derivatives, grounded in scientific integrity and practical, field-proven insights. We will delve into the underlying mechanisms of action, provide detailed, step-by-step experimental protocols for their evaluation, and present data in a clear, comparative format. This guide is structured to empower you with the knowledge and methodologies necessary to advance your own research and development endeavors in this exciting and ever-evolving field.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The quest for more effective and selective anticancer agents is a primary focus of modern drug discovery. Pyridine derivatives have emerged as a rich source of compounds that can disrupt the complex signaling networks driving cancer cell proliferation, survival, and metastasis.[4][8][9]

A. Mechanism of Action: Disrupting Pro-Survival Signaling

A significant number of novel pyridine derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. One of the most critical of these is the PI3K/Akt/mTOR pathway .[10][11][12][13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Cascade

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by novel pyridine derivatives.

Novel pyridine derivatives can inhibit various components of this pathway, leading to a reduction in cancer cell viability. For instance, some derivatives act as potent inhibitors of PI3K itself, while others may target Akt or mTOR, thereby blocking downstream signaling and promoting apoptosis.[10][12]

B. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is a robust and reliable method for the initial screening of potential anticancer compounds.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of pyridine derivatives.

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyridine derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

After the incubation period, add 10 µL of the MTT solution to each well.[17][18]

-

Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

C. Data Presentation: Comparative Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyridine Derivative A | MCF-7 (Breast) | 5.2 | [4] |

| Pyridine Derivative B | A549 (Lung) | 8.7 | [8] |

| Pyridine Derivative C | HeLa (Cervical) | 3.1 | [4] |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 | N/A |

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, with many exhibiting potent activity against a wide range of bacteria and fungi.[1][2][18][19][20][21]

A. Mechanism of Action: Diverse Modes of Attack

The antimicrobial mechanisms of pyridine derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. Others may disrupt the integrity of the microbial cell membrane or interfere with crucial metabolic pathways. The specific mechanism often depends on the nature and position of the substituents on the pyridine ring.

B. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24][25] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Experimental Workflow: Broth Microdilution

Caption: Workflow of the plaque reduction assay to evaluate the antiviral activity of pyridine derivatives.

Detailed Protocol:

-

Cell Culture and Infection:

-

Grow a suitable host cell line to confluence in a multi-well plate.

-